molecular formula C10H11BrFN3O2S B4141317 2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline

2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline

Cat. No.: B4141317
M. Wt: 336.18 g/mol
InChI Key: NJAWGGRZZMHBMQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of bromine, fluorine, nitro, and thiomorpholine groups attached to an aniline ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline typically involves multiple steps. One common route starts with the nitration of 2-bromo-4-fluoroaniline to introduce the nitro group. This is followed by the substitution of the amino group with a thiomorpholine group under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The thiomorpholine group can be replaced with other amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-4-fluoro-6-amino-3-(4-thiomorpholinyl)aniline.

Scientific Research Applications

2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroaniline: Lacks the nitro and thiomorpholine groups, making it less reactive in certain chemical reactions.

    4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the thiomorpholine group, affecting its biological activity.

    2-Bromo-4-fluoro-6-nitrophenol: Contains a phenol group instead of an aniline group, leading to different chemical properties.

Uniqueness

2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is unique due to the presence of the thiomorpholine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Properties

IUPAC Name

2-bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN3O2S/c11-8-9(13)7(15(16)17)5-6(12)10(8)14-1-3-18-4-2-14/h5H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAWGGRZZMHBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C(=C2Br)N)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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